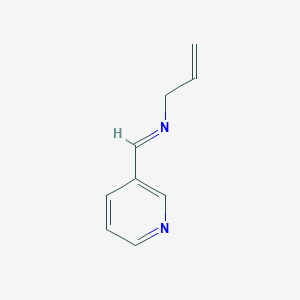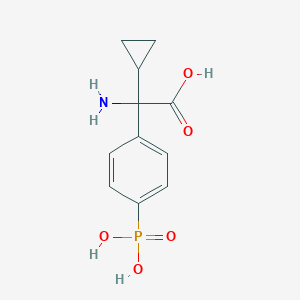
cppg
准备方法
合成路线和反应条件
CPPG的合成涉及苯甘氨酸的环丙基化,然后引入膦酸基团。反应条件通常包括使用环丙基溴和氢化钠等碱来促进环丙基化反应。 然后在酸性条件下使用磷酸化试剂(如亚磷酸二乙酯)引入膦酸基团 .
工业生产方法
This compound的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和连续流系统,以确保高产率和纯度。 反应条件经过优化,以最大程度地减少副产物并降低生产成本 .
化学反应分析
反应类型
CPPG会发生几种类型的化学反应,包括:
氧化: this compound可以被氧化形成相应的氧化物。
还原: 还原反应可以将this compound转化为其还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 取代反应通常涉及卤素和烷基化试剂等试剂.
主要产物
从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,this compound的氧化可以产生氧化物,而还原可以产生this compound的还原形式。 取代反应可以产生this compound的各种取代衍生物 .
科学研究应用
CPPG具有广泛的科学研究应用,包括:
神经科学: this compound用于研究代谢型谷氨酸受体在突触可塑性和记忆形成中的作用。
药理学: This compound用于研究代谢型谷氨酸受体的药理特性及其作为神经系统疾病治疗靶点的潜力.
作用机制
CPPG通过拮抗II类和III类代谢型谷氨酸受体来发挥作用。这些受体与G蛋白偶联,抑制腺苷酸环化酶,导致环腺苷一磷酸(cAMP)水平降低。通过阻断这些受体,this compound可以阻止腺苷酸环化酶的抑制,导致cAMP水平升高。 这种对cAMP水平的调节会影响各种细胞过程,包括突触可塑性和神经递质释放 .
相似化合物的比较
类似化合物
(RS)-α-甲基-3-膦酰基苯甘氨酸(MPPG): 另一个对II类和III类代谢型谷氨酸受体具有类似选择性的强效拮抗剂.
(RS)-α-环丙基-4-膦酰基苯丙氨酸(CPPA): 一种具有类似结构和活性的化合物,但其药代动力学特性不同.
独特之处
CPPG之所以独特,是因为它对III类代谢型谷氨酸受体的选择性高于II类受体。 这种选择性使其成为研究这些受体亚型在各种生理和病理过程中的特定作用的宝贵工具 .
属性
IUPAC Name |
2-amino-2-cyclopropyl-2-(4-phosphonophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO5P/c12-11(10(13)14,7-1-2-7)8-3-5-9(6-4-8)18(15,16)17/h3-7H,1-2,12H2,(H,13,14)(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGODGTDUQSMDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)P(=O)(O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183364-82-1 | |
| Record name | 183364-82-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B60667.png)
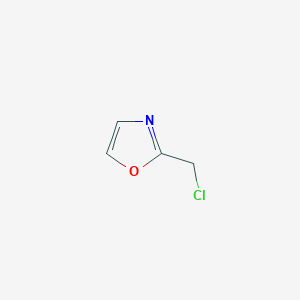
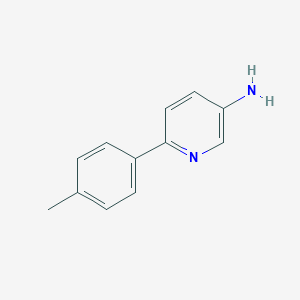

![1-[(Ethoxycarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B60673.png)

![1-(Furo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B60679.png)

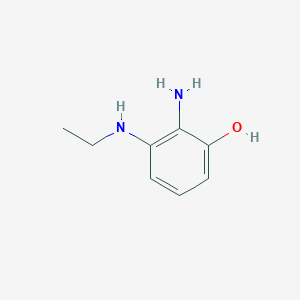
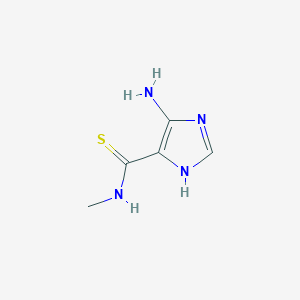
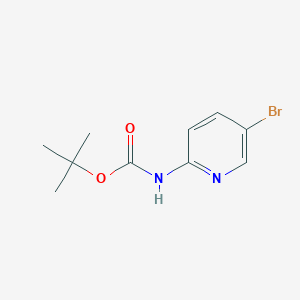
![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B60688.png)
